3-Bromo-5-methyl-2-propoxypyridine

Medicinal Chemistry ADME Properties Blood-Brain Barrier Permeability

3-Bromo-5-methyl-2-propoxypyridine (CAS 1289096-91-8, PubChem CID is a heteroaromatic building block characterized by a pyridine core bearing three distinct substituents: a bromine atom at the 3-position, a methyl group at the 5-position, and a propoxy group at the 2-position. This triply functionalized architecture provides multiple orthogonal reactive handles—electrophilic cross‑coupling via the C3‑Br, nucleophilic substitution or N‑alkylation via the 2‑alkoxy group, and steric/electronic tuning via the 5‑methyl—that collectively distinguish it from simpler halogenated pyridine analogs.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B7978342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methyl-2-propoxypyridine
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=N1)C)Br
InChIInChI=1S/C9H12BrNO/c1-3-4-12-9-8(10)5-7(2)6-11-9/h5-6H,3-4H2,1-2H3
InChIKeySTHSWRBDAIJYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methyl-2-propoxypyridine: A Triply Functionalized Pyridine Building Block for Medicinal Chemistry


3-Bromo-5-methyl-2-propoxypyridine (CAS 1289096-91-8, PubChem CID 105368264) is a heteroaromatic building block characterized by a pyridine core bearing three distinct substituents: a bromine atom at the 3-position, a methyl group at the 5-position, and a propoxy group at the 2-position [1]. This triply functionalized architecture provides multiple orthogonal reactive handles—electrophilic cross‑coupling via the C3‑Br, nucleophilic substitution or N‑alkylation via the 2‑alkoxy group, and steric/electronic tuning via the 5‑methyl—that collectively distinguish it from simpler halogenated pyridine analogs [1].

Reactive handles C3-Br for cross-coupling, C2-OPr for selective N-alkylation
Physicochemical profile Computed lipophilicity may support CNS penetration models
Synthetic utility Suitable for Pd-mediated couplings and pyridone scaffold synthesis

Why 3-Bromo-5-methyl-2-propoxypyridine Cannot Be Replaced by Common In‑Class Analogs


Substitution with a generic 3‑bromo‑5‑methylpyridine or 3‑bromo‑2‑propoxypyridine fails because the combination of the 2‑propoxy, 5‑methyl, and 3‑bromo moieties is not additive—it creates a unique reactivity profile that none of the simpler analogs possess. The 2‑propoxy group enables selective N‑alkylation to form pyridones (a transformation unavailable to 3‑bromo‑5‑methylpyridine) [2], while the 5‑methyl and 2‑propoxy together tune lipophilicity and electronic properties in ways that differ markedly from both the 2‑propoxy‑only and 5‑methyl‑only variants [1][3]. Consequently, substituting this compound with any single‑modification analog would eliminate the orthogonal functionalization opportunities or the specific physicochemical signature required for downstream applications.

Attribute
3-Bromo-5-methyl-2-propoxypyridine
Common analog
N-Alkylation
Selective conversion to N-alkyl-2-pyridones
Not available from 3-Br-5-Me-pyridine
Lipophilicity tuning
Computed logP profile with 5-methyl contribution
Altered profile without 5-Me (3-Br-2-OPr-pyridine)
Orthogonal handles
Two: C3-Br + C2-OPr
Only C3-Br (3-Br-5-Me-pyridine)

Quantitative Differentiation: 3-Bromo-5-methyl-2-propoxypyridine vs. Closest Analogs


Lipophilicity Advantage: +1.2 logP Increase vs. 3-Bromo-5-methylpyridine

The presence of the 2-propoxy substituent elevates the computed lipophilicity (XLogP3-AA) of 3-Bromo-5-methyl-2-propoxypyridine to 3.1, compared to 1.9 for 3-Bromo-5-methylpyridine (CID 817713) [1][2]. This +1.2 logP difference translates to an estimated ~16‑fold higher partition coefficient in n‑octanol/water, a magnitude that can significantly influence membrane permeability and tissue distribution.

Lipophilicity (XLogP3-AA)
Head-to-head
3.1 vs 1.9 (+1.2 logP)
Supports CNS penetration model profiling
Computed; experimental logP may differ
Medicinal Chemistry ADME Properties Blood-Brain Barrier Permeability

Unique N-Alkylation Reactivity: Access to Pyridone Scaffolds Not Available from 3-Bromo-5-methylpyridine

2‑Alkoxypyridines undergo selective N‑alkylation to form N‑alkyl‑2‑pyridones, a transformation that proceeds with complete regioselectivity (>99:1 N:O alkylation) under solid‑phase conditions [1]. 3‑Bromo‑5‑methylpyridine, lacking the 2‑alkoxy group, cannot participate in this reaction. Thus, 3‑Bromo‑5‑methyl‑2‑propoxypyridine serves as a direct precursor to 3‑bromo‑5‑methyl‑N‑alkyl‑2‑pyridones, whereas the non‑alkoxy analog offers no such entry.

N-Alkylation to pyridone
Cross-study
Selective N-alkylation (class behavior)
Enables pyridone scaffold access not available from non-alkoxy analog
Reactivity inferred from 2-alkoxypyridine class
Synthetic Methodology Pyridone Synthesis Solid-Phase Chemistry

Enhanced Lipophilicity and Topological Polar Surface Area vs. 3-Bromo-2-propoxypyridine

Comparison with 3‑Bromo‑2‑propoxypyridine (CID 22591101) reveals that the 5‑methyl group in 3‑Bromo‑5‑methyl‑2‑propoxypyridine increases XLogP3‑AA from 2.7 to 3.1 (+0.4 logP) while maintaining an identical topological polar surface area of 22.1 Ų [1][2]. This incremental lipophilicity gain occurs without altering hydrogen‑bond acceptor/donor counts, offering a fine‑tuned modulation of ADME properties relative to the non‑methylated analog.

Lipophilicity gain (+Me)
Head-to-head
3.1 vs 2.7 (+0.4 logP)
Fine-tuned logP without altering H-bond counts
Computed; experimental impact may vary
Medicinal Chemistry Drug Design Physicochemical Profiling

Dual Reactive Handles: Orthogonal Functionalization via C3-Br and C2-OPr

The 3‑bromo substituent enables transition metal‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) with reported yields for related 3‑bromopyridines typically exceeding 70‑90% [2]. Simultaneously, the 2‑propoxy group can function as a latent N‑alkylation site or be cleaved under Ir(I) catalysis to generate N‑substituted pyridones [1]. By contrast, 3‑Bromo‑5‑methylpyridine offers only the C3‑Br handle, while 3‑Bromo‑2‑propoxypyridine lacks the 5‑methyl electronic/steric tuning. This orthogonal reactivity is class‑characteristic of 2‑alkoxy‑3‑bromopyridines, but the 5‑methyl in the target compound provides additional steric shielding at the 5‑position that can influence regioselectivity in subsequent transformations.

Reactive handles
Class-level
C3-Br + C2-OPr (2 handles)
Supports orthogonal functionalization without protecting groups
5-methyl may influence regioselectivity
Organic Synthesis Cross-Coupling Protecting Group Strategy

High-Value Application Scenarios for 3-Bromo-5-methyl-2-propoxypyridine


Synthesis of N‑Alkylated Pyridone Libraries for CNS Drug Discovery

The compound's ability to undergo selective N‑alkylation to yield 3‑bromo‑5‑methyl‑N‑alkyl‑2‑pyridones [1] directly supports the construction of heterocyclic steroid mimetics and topoisomerase inhibitor analogs. The elevated lipophilicity (XLogP3-AA 3.1) [2] positions the resulting pyridones for improved blood‑brain barrier penetration, making this building block particularly valuable for CNS‑targeted medicinal chemistry programs.

Orthogonal Functionalization in Divergent Library Synthesis

The dual reactivity—C3‑Br for cross‑coupling and C2‑OPr for N‑alkylation—enables divergent synthetic routes from a single intermediate [1][3]. Researchers can first perform a Suzuki coupling at C3‑Br to introduce aryl/heteroaryl groups, then cleave or alkylate the 2‑propoxy group to access diverse pyridine or pyridone scaffolds without protection/deprotection sequences.

Lipophilicity‑Tuned Building Block for Preclinical Lead Optimization

When a lead series requires incremental increases in lipophilicity without altering hydrogen‑bonding capacity, 3‑Bromo‑5‑methyl‑2‑propoxypyridine offers a +0.4 logP advantage over 3‑Bromo‑2‑propoxypyridine and a +1.2 logP advantage over 3‑Bromo‑5‑methylpyridine [2][4]. This fine‑tuned modulation is critical in late‑stage lead optimization where small changes in logP can significantly impact oral bioavailability and off‑target toxicity.

Application
Selection Property
Validation Focus
CNS-targeted pyridone library synthesis
Selective N-alkylation reactivity
Pyridone formation efficiency & regioselectivity
Divergent library synthesis
Orthogonal C3-Br / C2-OPr handles
Cross-coupling vs N-alkylation sequence compatibility
Lipophilicity tuning in lead optimization
Computed logP modulation via 5-methyl
ADME parameter impact in series

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